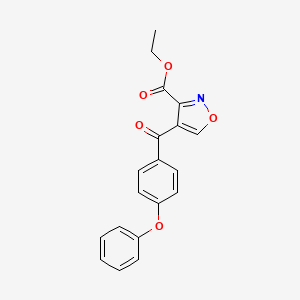

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate

Description

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate (CAS: 952183-09-4) is a heterocyclic compound with the molecular formula C₁₉H₁₅NO₅ and molecular weight 337.326 g/mol. Its structure features a central isoxazole ring substituted at position 3 with a carboxylate ester and at position 4 with a 4-phenoxybenzoyl group. Key physicochemical properties include a melting point of 63–65°C, XLogP3 (lipophilicity) of 3.8, and a polar surface area of 78.6 Ų . This compound is of interest in medicinal chemistry due to its structural similarity to acetyl-CoA carboxylase (ACC) inhibitors, as evidenced by related analogs in pharmacological studies .

Properties

IUPAC Name |

ethyl 4-(4-phenoxybenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-2-23-19(22)17-16(12-24-20-17)18(21)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSJNELHRVBXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231614 | |

| Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-09-4 | |

| Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate typically involves multiple steps. One common method starts with the preparation of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid. This is achieved by reacting 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of DMF (dimethylformamide) and dichloromethane as the solvent . The resulting 4-phenoxybenzoyl chloride is then reacted with ethyl isoxazole-3-carboxylate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate has shown promise as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of isoxazole compounds can exhibit anticancer properties. For instance, studies have demonstrated that modifications to the isoxazole ring can lead to increased cytotoxicity against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Studies

The compound’s unique functional groups make it an interesting subject for biological assays aimed at understanding enzyme interactions and receptor binding.

Case Study: Enzyme Inhibition

A study examined the inhibition of specific enzymes by compounds similar to this compound. The results indicated that certain structural features enhance binding affinity, suggesting potential therapeutic applications in diseases where enzyme activity is dysregulated.

Material Science

This compound can be utilized in the development of advanced materials due to its photochemical properties.

Case Study: Photopolymerization

The compound has been investigated for its role in photopolymerization processes. When exposed to UV light, it can initiate polymerization reactions, leading to the formation of cross-linked polymer networks useful in coatings and adhesives.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isoxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate with structurally related compounds:

Note: Values marked with * are estimated based on structural analogs where explicit data were unavailable.

Key Observations:

- Polarity: Amino and methoxy groups reduce lipophilicity and enhance solubility, which may improve pharmacokinetic profiles .

- Steric Effects: Bulky substituents (e.g., phenoxy) may hinder binding to enzyme active sites compared to smaller groups like methoxy .

ACC Inhibition ():

A series of 4-phenoxyphenyl isoxazole derivatives were synthesized and evaluated as ACC inhibitors.

- Urea derivatives (e.g., 6n–6q) : Enhanced hydrogen bonding with ACC active sites due to urea moieties .

- Amide derivatives (e.g., 6k–6l) : Improved binding affinity via aromatic stacking interactions.

The target compound’s phenoxybenzoyl group may mimic natural substrates of ACC, positioning it as a candidate for metabolic disorder therapeutics.

Anticancer and Antimicrobial Activity ():

Compounds like Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate exhibit broad biological activities, including anticancer and antimicrobial effects. Structural parallels (e.g., aromatic substituents) suggest the target compound could be explored for similar applications .

Biological Activity

Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C19H15NO5

- Molecular Weight : 337.33 g/mol

The compound consists of a phenoxybenzoyl group linked to an isoxazolecarboxylate moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The phenoxybenzoyl group can engage with proteins and enzymes, potentially inhibiting their functions or altering their activities. The isoxazole ring may also play a crucial role in binding to biological targets, enhancing the compound's overall efficacy .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including prostate cancer cells (PC-3). The compound showed cytotoxic effects at low micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are critical in metabolic pathways. This inhibition can lead to altered cell signaling and proliferation, which is particularly relevant in cancer biology .

Anti-inflammatory Effects

Preliminary data suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, indicating its potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functionalities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Phenoxybenzoic Acid | Lacks isoxazole ring | Limited applications |

| Ethyl Isoxazole-3-Carboxylate | Contains isoxazole but lacks phenoxy group | Reduced versatility |

The unique combination of the phenoxybenzoyl group and the isoxazole ring enhances the biological activity of this compound, making it a valuable compound for further research .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : A study utilizing sulforhodamine B (SRB) assays on human prostate cancer cells revealed that the compound effectively reduced cell viability, demonstrating its potential as an antitumor agent .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted the compound's ability to modulate enzyme activity, which is critical for its therapeutic applications in oncology and inflammation .

- Mechanistic Insights : Investigations into the mechanism of action indicated that the compound interacts with key protein targets, leading to downstream effects on cell signaling pathways associated with growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate?

- Methodology : The compound can be synthesized via reflux reactions using ethanol as a solvent and acetic acid as a catalyst. A typical procedure involves reacting substituted benzoyl derivatives with isoxazole precursors under controlled conditions (e.g., 4–6 hours at 80–100°C). Post-reaction purification is achieved through solvent evaporation under reduced pressure, followed by recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometric ratios to minimize byproducts.

Q. How is the compound structurally characterized in academic research?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry and crystallographic parameters. Software suites like SHELX are widely used for structure refinement and analysis of bond lengths/angles . Complementary techniques include H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for functional group verification .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Ensure proper ventilation to mitigate inhalation risks, and avoid exposure to ignition sources due to potential electrostatic discharge .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

- Methodology : Discrepancies between theoretical and experimental data (e.g., NMR chemical shifts) may arise from solvent effects or dynamic conformational changes. Use computational tools like density functional theory (DFT) to simulate spectra under varying conditions. Cross-validate results with SC-XRD to confirm spatial arrangements .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Methodology : Employ design of experiments (DoE) to test variables such as temperature, catalyst loading (e.g., acetic acid vs. Lewis acids), and solvent polarity. For example, substituting ethanol with dimethylformamide (DMF) may enhance solubility of aromatic intermediates. Monitor yields via HPLC and optimize workup protocols to reduce losses during filtration .

Q. How do substituent modifications on the isoxazole ring affect bioactivity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., halogens, methoxy groups). Evaluate pharmacological activity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For instance, fluorinated derivatives often exhibit enhanced metabolic stability, while bulky groups may sterically hinder target binding .

Q. What analytical techniques are critical for assessing compound purity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.